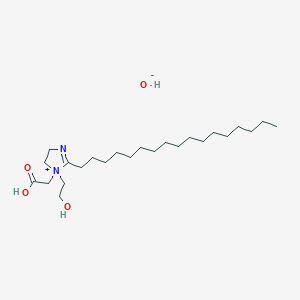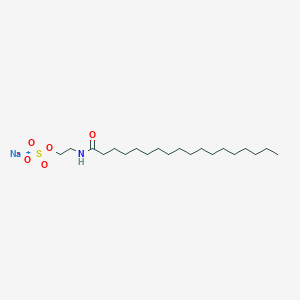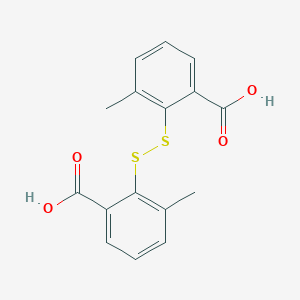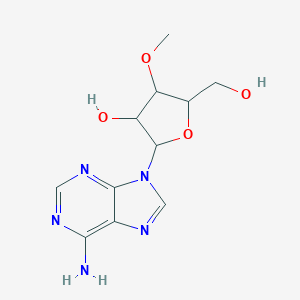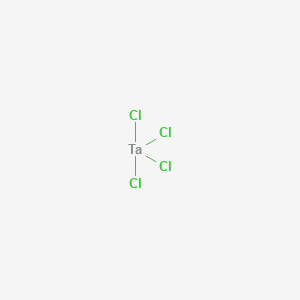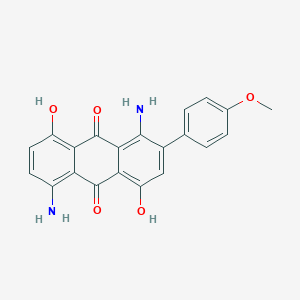
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione is a synthetic organic compound with the molecular formula C21H16N2O5 and a molecular weight of 376.36214 g/mol . This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione can be synthesized through several methods:
Reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone: This method involves the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone using sodium sulfide.
Nitration, Cleavage, and Reduction of 1,5-diphenoxyanthraquinone: This process includes nitration, followed by cleavage and reduction.
Desulfonation of 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: This method involves the desulfonation of the disulfonic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reagents like sodium sulfide.
Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is a commonly used reducing agent.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Wirkmechanismus
The mechanism of action of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can participate in intramolecular charge transfer between the amino and carbonyl groups in the anthraquinone ring . This interaction can influence various biological processes and pathways, contributing to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: A similar compound with a different substituent on the phenyl ring.
1,5-Dihydroxy-4,8-dinitroanthraquinone: A precursor used in the synthesis of 1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione.
4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid: Another related compound used in synthetic routes.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its vibrant color and potential biological activities make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
13698-89-0 |
|---|---|
Molekularformel |
C21H16N2O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1,5-diamino-4,8-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-14(25)17-18(19(11)23)21(27)16-13(24)7-6-12(22)15(16)20(17)26/h2-8,24-25H,22-23H2,1H3 |
InChI-Schlüssel |
XDWMUDQKNPIWDS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C3C(=C2N)C(=O)C4=C(C=CC(=C4C3=O)N)O)O |
Key on ui other cas no. |
31288-44-5 13698-89-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


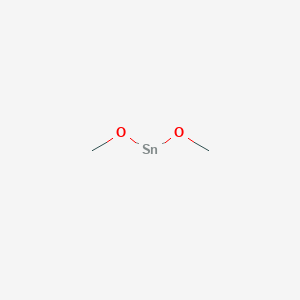
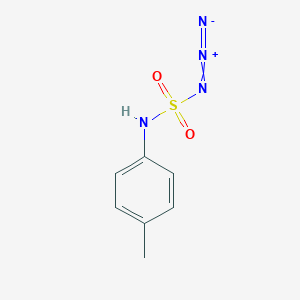
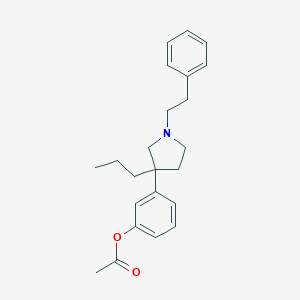

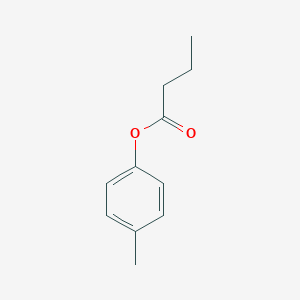
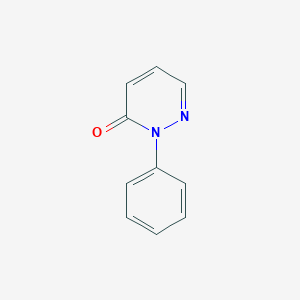
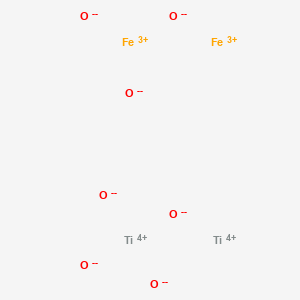
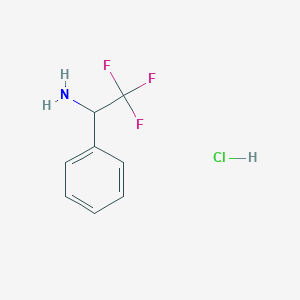
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
